molecular formula C6H13ClN2O B1283264 6-(Aminomethyl)piperidin-2-one hydrochloride CAS No. 118894-94-3

6-(Aminomethyl)piperidin-2-one hydrochloride

Cat. No.: B1283264
CAS No.: 118894-94-3
M. Wt: 164.63 g/mol
InChI Key: FVJYYNNDVQJTDQ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)piperidin-2-one hydrochloride (6-AMPH) is a synthetic compound with a wide range of applications in both scientific research and medical fields. It is a chiral cyclic secondary amine, and is used as an agonist of the serotonin and norepinephrine transporters. 6-AMPH has been found to have a variety of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

  • One-Pot Synthesis of 2-Aminopyrimidinones : Utilized in the one-pot synthesis of 2-aminopyrimidinones through multi-component reactions, demonstrating its role in creating complex organic compounds (Bararjanian et al., 2010).

  • Crystal Structure Analysis : The compound has been characterized through crystal structure analysis, contributing to a deeper understanding of its molecular configuration and potential interactions (Szafran et al., 2007).

Biological and Chemical Significance

  • Development of Novel Antibiotics : It plays a role in the creation of synthetic aminoglycoside mimetics, showing potential in the development of new antibiotics resistant to bacterial mechanisms (Simonsen et al., 2003).

  • Synthesis of Alkaloids : It is used in the total synthesis of piperidine alkaloids, highlighting its utility in producing naturally occurring and medicinally significant compounds (Kavala et al., 2011).

Industrial and Material Applications

  • Ring Opening Polymerization : Applied in the creation of ligands for metal complexes, which are instrumental in the ring-opening polymerization of rac-lactide, indicating its potential in polymer science (Mckeown et al., 2017).

  • Fluorescent Probes for DNA Detection : Involved in the synthesis of benzimidazo[1,2-a]quinolines for potential use as DNA-specific fluorescent probes, indicating its application in biochemical analysis and diagnostics (Perin et al., 2011).

Biochemical Analysis

Biochemical Properties

6-(Aminomethyl)piperidin-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with certain muscarinic receptor antagonists and selective 5-HT5A receptor antagonists . These interactions are crucial for its role in modulating biochemical pathways and influencing cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain enzymes involved in cellular metabolism, thereby altering the metabolic flux and levels of metabolites . Additionally, it can impact cell signaling pathways, leading to changes in gene expression and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate biochemical pathways and cellular responses without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, including alterations in cellular metabolism and function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and levels of metabolites . For instance, it has been found to modulate the activity of enzymes involved in the synthesis and degradation of certain biomolecules, thereby affecting their levels and activity . These interactions are crucial for its role in regulating metabolic processes and maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments . For instance, it can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues and organs . This distribution is crucial for its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, it can be localized to the mitochondria, where it influences metabolic processes and energy production . This localization is crucial for its role in regulating cellular function and maintaining homeostasis .

Properties

IUPAC Name

6-(aminomethyl)piperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJYYNNDVQJTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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